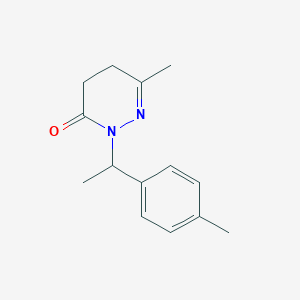

6-Methyl-2-(1-(p-tolyl)ethyl)-4,5-dihydropyridazin-3(2H)-one

Description

6-Methyl-2-(1-(p-tolyl)ethyl)-4,5-dihydropyridazin-3(2H)-one (CAS: 70646-74-1) is a dihydropyridazinone derivative with the molecular formula C₁₄H₁₈N₂O and a molecular weight of 230.31 g/mol . The compound features a 4,5-dihydropyridazin-3(2H)-one core substituted with a methyl group at position 6 and a 1-(p-tolyl)ethyl group at position 2.

Dihydropyridazinones are recognized for their diverse pharmacological activities, including anti-inflammatory, antihypertensive, and enzyme inhibitory effects (e.g., PDE3/4, COX-2) . Although commercial availability of this specific compound is currently discontinued, its structural analogs have been extensively studied for therapeutic applications .

Properties

IUPAC Name |

6-methyl-2-[1-(4-methylphenyl)ethyl]-4,5-dihydropyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-10-4-7-13(8-5-10)12(3)16-14(17)9-6-11(2)15-16/h4-5,7-8,12H,6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHIUIICSBADIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)CC1)C(C)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(1-(p-tolyl)ethyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(1-(p-tolyl)ethyl)hydrazine with 3-oxo-3-phenylpropanoic acid derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(1-(p-tolyl)ethyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized pyridazinone compounds.

Scientific Research Applications

Biological Activities

Research indicates that 6-Methyl-2-(1-(p-tolyl)ethyl)-4,5-dihydropyridazin-3(2H)-one exhibits various biological activities, particularly as an agonist for formyl peptide receptors (FPRs). These receptors are involved in immune responses, making this compound a candidate for therapeutic applications in inflammation and immune modulation.

Anti-inflammatory Agents

Studies have demonstrated that derivatives of pyridazinones can modulate inflammatory responses. The ability of this compound to act as an FPR agonist positions it as a candidate for developing anti-inflammatory drugs.

Cancer Therapy

Research into similar compounds has indicated potential anti-cancer properties. By modulating immune cell activity, these compounds may enhance the body's ability to combat tumor growth.

| Compound | Receptor | EC50 (μM) | Efficacy (%) |

|---|---|---|---|

| 14a | FPR1 | 3.4 ± 1.6 | 75 |

| 14b | FPRL1 | N.A. | N.A. |

| 14c | FPRL2 | N.A. | N.A. |

| 14d | FPR1 | 2.6 ± 0.3 | 110 |

Note: EC50 values represent the concentration required for half-maximal response.

Case Study 1: Immune Response Modulation

In a study published in PMC2888720, pyridazinone derivatives were tested for their ability to activate neutrophils through FPRs. The results indicated that specific substitutions at the aromatic ring significantly influenced receptor affinity and efficacy, highlighting the importance of structural modifications in enhancing therapeutic potential.

Case Study 2: Inflammation Models

Another research effort explored the use of similar compounds in animal models of inflammation. The findings suggested that these compounds could reduce markers of inflammation and improve clinical outcomes in models of rheumatoid arthritis and other inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(1-(p-tolyl)ethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Insights

Substituent Effects on Bioactivity :

- The 2-(1-(p-tolyl)ethyl group in the target compound introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration compared to simpler analogs like 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one .

- In contrast, Compound 3 (unsubstituted at position 2) demonstrated superior anti-inflammatory activity, suggesting that bulky 2-substituents may hinder interaction with COX enzymes .

Synthetic Accessibility :

- Alkylation at position 2 is a common synthetic strategy. For example, 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one was synthesized via nucleophilic substitution using n-butyl bromide . The target compound likely requires a similar approach with 1-(p-tolyl)ethyl bromide.

Therapeutic Potential: Dihydropyridazinones with 4,5-dihydropyridazin-3(2H)-one cores are established PDE3/4 and COX-2 inhibitors . The target compound’s substituents may position it as a dual-target inhibitor, though empirical data are lacking.

Biological Activity

6-Methyl-2-(1-(p-tolyl)ethyl)-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative noted for its diverse biological activities and potential therapeutic applications. This compound features a methyl group at the 6th position and a 1-(p-tolyl)ethyl substituent at the 2nd position, which contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Additionally, it can induce apoptosis in cancer cells through receptor interactions, thereby modulating cellular signaling pathways.

Therapeutic Potential

Research indicates that this compound has potential applications in treating various conditions:

- Antimicrobial Activity : The compound has shown promising results in inhibiting bacterial growth, indicating potential as an antimicrobial agent.

- Anticancer Properties : Studies suggest that it may induce cell death in cancerous cells, making it a candidate for cancer therapy.

- Neuroprotective Effects : Ongoing research is exploring its role in neurodegenerative disorders, where it may help reduce neuronal inflammation and protect against cell death .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Methyl-4,5-dihydropyridazin-3(2H)-one | Lacks p-tolyl substituent | Different antimicrobial properties |

| 6-Methyl-2-(1-phenylethyl)-4,5-dihydropyridazin-3(2H)-one | Phenyl group instead of p-tolyl | Variations in binding affinity and activity |

The presence of the 1-(p-tolyl)ethyl substituent enhances its binding affinity to biological targets compared to other derivatives lacking this feature.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

- Antimicrobial Efficacy : In a study assessing its antibacterial properties against common pathogens, this compound demonstrated significant inhibition zones in disc diffusion tests, suggesting strong antibacterial activity .

- Cancer Cell Apoptosis : Research involving human cancer cell lines indicated that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed elevated levels of apoptotic markers after exposure .

- Inflammation Modulation : The compound was found to significantly reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Disc diffusion method | Significant inhibition against multiple bacterial strains |

| Cancer Cell Apoptosis | Flow cytometry analysis | Increased apoptotic markers in treated cells |

| Inflammation Modulation | Cytokine assay | Reduced cytokine levels in macrophages after treatment |

Q & A

Q. What is the most efficient synthetic route for 6-methyl-2-(1-(p-tolyl)ethyl)-4,5-dihydropyridazin-3(2H)-one?

The compound can be synthesized via a condensation reaction between 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one and an appropriate aldehyde derivative (e.g., 1-(p-tolyl)ethyl aldehyde) in ethanol under basic conditions (ethanolic sodium ethoxide). The reaction is typically stirred overnight at room temperature, followed by acidification with HCl and recrystallization from 90% ethanol to isolate the product . For derivatives with substituents on the pyridazinone ring, alkylation or hydrazide formation may require refluxing with brominated reagents (e.g., ethyl bromopropionate) in acetone, using potassium carbonate as a base .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Structural confirmation requires a combination of analytical techniques:

- Single-crystal X-ray diffraction to resolve bond lengths (e.g., C–C = 0.003 Å) and crystal packing (monoclinic P21 space group, β = 106.6°) .

- NMR spectroscopy (¹H and ¹³C) to verify substituent integration and coupling patterns, particularly for the dihydropyridazinone ring and p-tolyl group .

- IR spectroscopy to confirm carbonyl (C=O, ~1677–1680 cm⁻¹) and hydrazide (N–H, ~3411–3421 cm⁻¹) functional groups .

Q. What are the known pharmacological activities of pyridazinone derivatives like this compound?

Pyridazinones exhibit diverse bioactivities, including:

- PDE3/4 dual inhibition (e.g., KCA-1490), which combines bronchodilatory and anti-inflammatory effects .

- Positive inotropic activity via modulation of cardiac calcium handling, as seen in analogs like levosimendan intermediates .

- Anticonvulsant and muscle relaxant properties in derivatives with thiadiazole or sulfonylurea moieties .

Advanced Research Questions

Q. How can structural modifications enhance PDE4 inhibition while suppressing PDE3 activity?

N-Alkylation of the pyridazinone ring (e.g., adding a methyl or butyl group) increases PDE4 potency but reduces PDE3 affinity. Further optimization involves extending the N-alkyl chain with a 6-aryl-4,5-dihydropyridazinone group, which improves steric complementarity with the PDE4 catalytic domain. Computational docking studies suggest that bulky substituents at the 2-position hinder PDE3 binding due to steric clashes in the active site .

Q. How can contradictory structure-activity relationship (SAR) data in pyridazinone derivatives be resolved?

Discrepancies in SAR (e.g., variable inotropic effects across analogs) arise from differences in substituent electronic and steric profiles. To resolve these:

- Perform molecular dynamics simulations to assess binding stability with target proteins (e.g., PDE isoforms).

- Use in vitro enzyme inhibition assays (IC50 measurements) under standardized conditions to isolate substituent-specific effects .

- Validate findings with crystallographic data to correlate activity with precise intermolecular interactions .

Q. What computational methods are recommended for predicting the bioactivity of novel pyridazinone analogs?

- Molecular docking (e.g., AutoDock Vina) to screen analogs against PDE3/4 or cyclooxygenase-2 (COX-2) active sites.

- QSAR modeling using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict absorption and toxicity.

- ADMET profiling via tools like SwissADME to optimize pharmacokinetic properties .

Q. What safety protocols are critical when handling this compound?

Based on GHS classification:

- Acute oral toxicity (H302): Use PPE (gloves, lab coat) to prevent ingestion.

- Skin/eye irritation (H315/H319): Employ fume hoods and safety goggles.

- Respiratory tract irritation (H335): Work in well-ventilated areas or under nitrogen atmosphere. First aid includes rinsing exposed skin/eyes with water and seeking medical attention for inhalation exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.